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Introduction
The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering

unprecedented precision and ease of use for modifying the genetic material of various

organisms. A critical step in any CRISPR-Cas9 workflow is the accurate assessment of on-

target editing efficiency. This collection of application notes and protocols provides detailed

methodologies for several widely used techniques to quantify the frequency of insertions and

deletions (indels) or specific nucleotide changes introduced by CRISPR-Cas9. These protocols

are designed to guide researchers, scientists, and drug development professionals in selecting

and performing the most appropriate assay for their experimental needs.

The following sections detail the principles, step-by-step protocols, and data interpretation for

mismatch cleavage assays (T7 Endonuclease I and Surveyor), Sanger sequencing-based

analysis (TIDE and ICE), Droplet Digital PCR (ddPCR), and High-Resolution Melt Analysis

(HRMA). A comparative summary of these techniques is also provided to aid in method

selection based on factors such as sensitivity, cost, and throughput.

Mismatch Cleavage Assays: T7 Endonuclease I
(T7E1) and Surveyor Nuclease
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Mismatch cleavage assays are a rapid and cost-effective method for detecting the presence of

indels in a population of cells.[1] The principle relies on the amplification of the target genomic

region, followed by denaturation and re-annealing of the PCR products. This process forms

heteroduplexes between wild-type and edited DNA strands, creating mismatched DNA bubbles

that can be recognized and cleaved by specific endonucleases like T7E1 or Surveyor nuclease.

[2][3] The resulting cleaved fragments can be visualized by gel electrophoresis, and the editing

efficiency can be estimated based on the band intensities.[4]

Experimental Workflow: Mismatch Cleavage Assay
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Caption: Workflow for mismatch cleavage assays (T7E1/Surveyor).

Protocol: T7 Endonuclease I (T7E1) Assay
Materials:

Genomic DNA from edited and control cells

PCR primers flanking the target site (amplicon size 600-1000 bp)[5]

High-fidelity DNA polymerase

dNTPs

T7 Endonuclease I and corresponding reaction buffer (e.g., NEB #M0302)[5]

0.5 M EDTA

Agarose gel and electrophoresis system
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Gel imaging system

Procedure:

Genomic DNA Extraction: Isolate high-quality genomic DNA from the CRISPR-edited and

control cell populations.

PCR Amplification:

Set up a 50 µL PCR reaction with 100-200 ng of genomic DNA as a template.[6]

Use primers that amplify a 600-1000 bp region surrounding the target site. The CRISPR

cut site should be off-center to produce easily resolvable fragments.[5]

Perform PCR using a high-fidelity polymerase with optimized cycling conditions.

Verify the PCR product by running a small aliquot on an agarose gel. A single, specific

band should be observed.

Heteroduplex Formation:

In a PCR tube, mix approximately 200 ng of the purified PCR product with 2 µL of 10x

T7E1 reaction buffer in a total volume of 19 µL with nuclease-free water.[7]

Denature the PCR products at 95°C for 5 minutes.

Re-anneal by slowly cooling the reaction: 95°C to 85°C at -2°C/second, then 85°C to 25°C

at -0.1°C/second.[8]

T7E1 Digestion:

Add 1 µL of T7 Endonuclease I (10 units) to the 19 µL of annealed PCR product.[6]

Incubate at 37°C for 15-20 minutes.[8]

Stop the reaction by adding 1.5 µL of 0.5 M EDTA.

Analysis:
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Run the entire digestion reaction on a 2% agarose gel.

Image the gel and quantify the band intensities of the uncut and cleaved fragments.

Calculate the percentage of indels using the following formula: % indels = 100 * (1 - (1 -

(fraction cleaved))^0.5) where fraction cleaved = (sum of cleaved band intensities) / (sum

of all band intensities)[1]

Protocol: Surveyor Nuclease Assay
The protocol for the Surveyor nuclease assay is similar to the T7E1 assay, with some

modifications in the digestion step.

Materials:

Surveyor Nuclease and Enhancer S (e.g., IDT)

MgCl₂ solution (provided with the kit)

Stop Solution (provided with the kit)

Procedure:

Follow steps 1-3 from the T7E1 assay protocol. For the Surveyor assay, it is often

recommended to mix PCR products from the edited sample and a wild-type control in a 1:1

ratio to maximize heteroduplex formation.[9][10]

Surveyor Nuclease Digestion:

Prepare a reaction mixture containing 20 µL of the annealed heteroduplex, 2.5 µL of 0.15

M MgCl₂, 1 µL of Surveyor Nuclease S, and 1 µL of Surveyor Enhancer S in a total volume

of 25 µL.[11]

Incubate at 42°C for 30 minutes.[11]

Add 2 µL of the provided Stop Solution.[11]

Analysis:
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Analyze the digestion products on a 1-2% agarose gel.

Calculate the editing efficiency as described for the T7E1 assay.

Sanger Sequencing-Based Analysis: TIDE and ICE
Sanger sequencing of PCR amplicons from a mixed population of edited cells results in a

composite chromatogram. Computational tools like Tracking of Indels by Decomposition (TIDE)

and Inference of CRISPR Edits (ICE) can deconvolute these chromatograms to identify and

quantify the different indels present.[12][13][14] These methods offer a more quantitative

assessment than mismatch cleavage assays and provide sequence-level information about the

edits.[15]

Experimental Workflow: TIDE/ICE Analysis
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Caption: Workflow for TIDE and ICE analysis.

Protocol: TIDE (Tracking of Indels by Decomposition)
Materials:

Genomic DNA from edited and control cells

PCR primers flanking the target site

Sanger sequencing service

TIDE web tool (161]
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Procedure:

Sample Preparation: Isolate genomic DNA from both the edited and a control (unedited) cell

population.

PCR Amplification: Amplify the target region from both genomic DNA samples using a high-

fidelity polymerase.

Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing. It is

crucial to use the same sequencing primer for both the control and edited samples.

Data Analysis using the TIDE web tool:

Upload the .ab1 sequencing file from the control sample.

Upload the .ab1 sequencing file from the edited sample.

Enter the 20-nucleotide guide RNA sequence.

The TIDE software will align the sequences, decompose the chromatogram of the edited

sample, and provide a quantitative analysis of the indel spectrum and overall editing

efficiency.[1][17]

Protocol: ICE (Inference of CRISPR Edits)
Materials:

Genomic DNA from edited and control cells

PCR primers flanking the target site

Sanger sequencing service

ICE web tool (ice.synthego.com)[2]

Procedure:

Sample Preparation and PCR: Follow steps 1 and 2 of the TIDE protocol.
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Sanger Sequencing: Sequence the PCR products from both the control and edited samples.

Data Analysis using the ICE web tool:

Upload the Sanger sequencing files (.ab1) for both the control and edited samples.

Enter the guide RNA sequence used for editing.

The ICE tool will calculate the editing efficiency (ICE score), which corresponds to the

indel frequency, and provide a detailed profile of the different indel types and their

abundances.[2][12] The tool also provides a "Knockout-Score," which estimates the

percentage of edits that result in a frameshift or large indel, likely leading to a functional

knockout.[2]

Droplet Digital PCR (ddPCR) for Absolute
Quantification
Droplet Digital PCR is a highly sensitive and quantitative method for assessing CRISPR editing

efficiency.[18] The sample is partitioned into thousands of nanoliter-sized droplets, and PCR

amplification of the target DNA occurs in each individual droplet.[19] By using fluorescently

labeled probes specific to the wild-type and edited alleles, ddPCR can provide absolute

quantification of the number of copies of each allele in the sample.[15] This method is

particularly useful for detecting low-frequency editing events.[18][20]

Experimental Workflow: ddPCR Analysis
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Caption: Workflow for ddPCR-based editing efficiency analysis.

Protocol: ddPCR for NHEJ Quantification
Materials:

Genomic DNA from edited and control cells

ddPCR Supermix for Probes (e.g., Bio-Rad)

Primers and fluorescently labeled probes (e.g., FAM for wild-type, HEX for a reference gene)

Restriction enzyme (optional, to improve template accessibility)

Droplet generator and reader system (e.g., Bio-Rad QX200)

Procedure:

Assay Design: Design a primer pair that flanks the CRISPR target site. Design a probe (e.g.,

FAM-labeled) that specifically binds to the wild-type sequence within the target region. A

second probe (e.g., HEX-labeled) for a reference gene is used for normalization.

ddPCR Reaction Setup:

Prepare a 20 µL reaction mix containing ddPCR Supermix, primers (900 nM each), probes

(250 nM each), and 5-125 ng of genomic DNA.[21] A restriction digest of the genomic DNA

prior to ddPCR can improve accuracy.

Droplet Generation: Load the reaction mix into a droplet generator cartridge to partition the

sample into approximately 20,000 droplets.

PCR Amplification: Transfer the droplets to a 96-well plate and perform PCR using a thermal

cycler with the following typical conditions: 95°C for 10 min, followed by 40 cycles of 94°C for

30 s and 60°C for 60 s, and a final step at 98°C for 10 min.

Droplet Reading and Analysis:
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Read the droplets using a droplet reader to count the number of positive (fluorescent) and

negative droplets for each probe.

The software calculates the concentration (copies/µL) of the wild-type allele. The editing

efficiency (NHEJ%) is calculated by comparing the concentration of the target allele in the

edited sample to that in the control sample.

High-Resolution Melt Analysis (HRMA)
High-Resolution Melt Analysis is a rapid and cost-effective screening method to detect the

presence of sequence variations, including indels, in PCR amplicons.[22] The method involves

PCR amplification of the target region in the presence of a saturating DNA-binding dye. After

PCR, the amplicons are slowly melted, and the change in fluorescence is monitored with high

thermal and optical precision.[23] Heteroduplexes formed between wild-type and edited DNA

will have a different melting profile compared to homoduplexes, allowing for the identification of

edited samples.[24]

Experimental Workflow: HRMA

Sample Preparation PCR Amplification Melt Curve Analysis Data Analysis

Isolate Genomic DNA Amplify Target Region with
Saturating DNA Dye

Perform High-Resolution
Melt from ~75°C to 85°C

Compare Melt Profiles
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Caption: Workflow for High-Resolution Melt Analysis (HRMA).

Protocol: HRMA for Indel Detection
Materials:

Genomic DNA from edited and control cells

PCR primers for the target region
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HRM-compatible master mix with a saturating DNA dye

Real-time PCR instrument with HRM capabilities

Procedure:

Genomic DNA Extraction: Isolate high-quality genomic DNA.

PCR and HRM:

Set up PCR reactions in an HRM-compatible plate, including edited samples, wild-type

controls, and no-template controls.

Use a PCR thermocycling program with an initial denaturation, followed by 35-40 cycles of

denaturation, annealing, and extension.[22]

After PCR, perform the HRM step by slowly ramping the temperature from around 75°C to

85°C, acquiring fluorescence data at small temperature increments (e.g., 0.1°C).[22]

Data Analysis:

The HRM software will generate melt curves for each sample.

Compare the melt curves of the edited samples to the wild-type controls. Samples

containing indels will exhibit a different melt curve shape due to the presence of

heteroduplexes.

Quantitative Comparison of Methods
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Conclusion
The choice of method for assessing CRISPR-Cas9 editing efficiency depends on the specific

requirements of the experiment, including the desired level of quantification, sensitivity,

throughput, and available resources. Mismatch cleavage assays and HRMA are excellent for

rapid, initial screening. Sanger sequencing-based methods like TIDE and ICE provide a good

balance of quantitative data and cost-effectiveness. For applications requiring high sensitivity

and absolute quantification, ddPCR is the method of choice. Finally, next-generation

sequencing remains the gold standard for a comprehensive and highly sensitive analysis of all

editing outcomes, including the detection of rare off-target events. By understanding the

principles and following the detailed protocols provided in these application notes, researchers

can confidently and accurately evaluate the outcomes of their genome editing experiments.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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